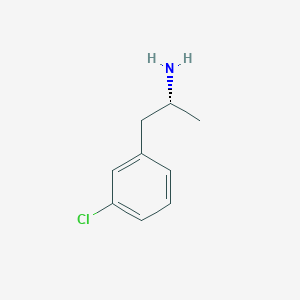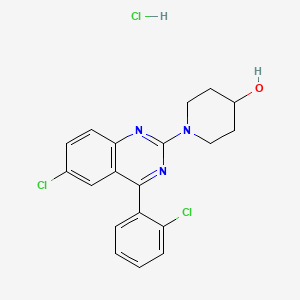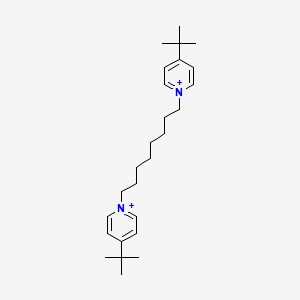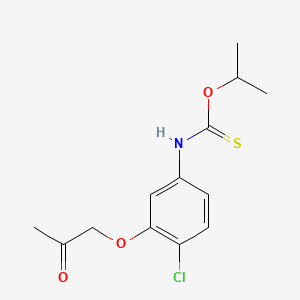
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzisothiazole moiety, a piperazine ring, and a spirocyclic framework. It has been studied for its potential antipsychotic properties and its ability to interact with various neurotransmitter receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(45)decane-7,9-dione involves multiple steps One common synthetic route starts with the preparation of the benzisothiazole moiety, followed by the formation of the piperazine ringThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its antipsychotic properties and its ability to modulate neurotransmitter receptors, making it a candidate for the treatment of psychiatric disorders.
作用機序
The mechanism of action of 8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione involves its interaction with neurotransmitter receptors in the central nervous system. It has a high affinity for serotonin and dopamine receptors, which are implicated in the regulation of mood, cognition, and behavior. By modulating these receptors, the compound can exert antipsychotic effects and potentially alleviate symptoms of psychiatric disorders .
類似化合物との比較
Similar Compounds
8-(4-(4-(1,2-Benzisoxazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione: Similar structure but with a benzisoxazole moiety instead of benzisothiazole.
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione derivatives: Various derivatives with modifications to the piperazine ring or spirocyclic framework.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer its distinct pharmacological profile. Its high affinity for serotonin and dopamine receptors, along with its potential antipsychotic properties, make it a valuable compound for further research and development in medicinal chemistry .
特性
CAS番号 |
131779-32-3 |
|---|---|
分子式 |
C24H32N4O3S |
分子量 |
456.6 g/mol |
IUPAC名 |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C24H32N4O3S/c29-18-7-8-24(15-18)16-21(30)28(22(31)17-24)10-4-3-9-26-11-13-27(14-12-26)23-19-5-1-2-6-20(19)32-25-23/h1-2,5-6,18,29H,3-4,7-17H2 |
InChIキー |
OXWHAAOUFXSEQT-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1O)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)









![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)

